molecular formula C9H8N2 B076468 Benzodiazepine CAS No. 12794-10-4

Benzodiazepine

Cat. No. B076468
CAS RN: 12794-10-4
M. Wt: 144.17 g/mol
InChI Key: SVUOLADPCWQTTE-UHFFFAOYSA-N
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Patent
US04081452

Procedure details

In the manner given in Example 2, a solution of hydrazine hydrate in ethanol is reacted at 65° C. with 8-trifluoromethyl-6-(o-chlorophenyl)-1-[(phthalimidooxy)methyl]-4H-s-triazolo[4,3-a][1,4]benzodiazepine to give 1-[(aminooxy)methyl]-8-trifluoromethyl-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a]1,4]benzodiazepine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-trifluoromethyl-6-(o-chlorophenyl)-1-[(phthalimidooxy)methyl]-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2]N.FC(F)(F)C1C=C[C:9]2[N:15]3C(CON4C(=O)C5=CC=CC=C5C4=O)=NN=C3CN=[C:11]([C:32]3[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=3Cl)[C:10]=2C=1>C(O)C>[NH:2]1[C:33]2[CH:34]=[CH:35][CH:36]=[CH:37][C:32]=2[CH:11]=[CH:10][CH:9]=[N:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
8-trifluoromethyl-6-(o-chlorophenyl)-1-[(phthalimidooxy)methyl]-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC2=C(C(=NCC=3N2C(=NN3)CON3C(C=2C(C3=O)=CC=CC2)=O)C2=C(C=CC=C2)Cl)C1)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.